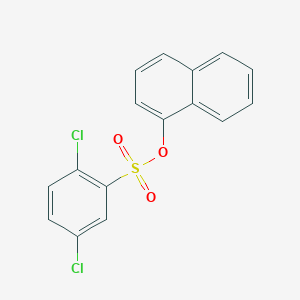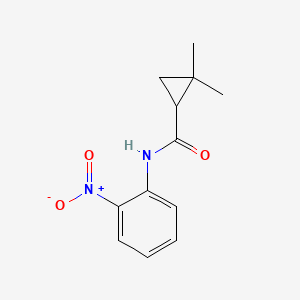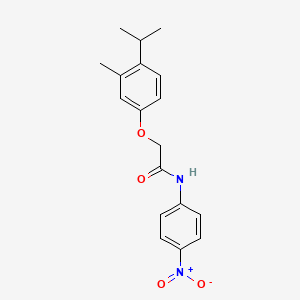
1-naphthyl 2,5-dichlorobenzenesulfonate
説明
1-naphthyl 2,5-dichlorobenzenesulfonate is a useful research compound. Its molecular formula is C16H10Cl2O3S and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.9727707 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochromic and Fluorescent Polymers
1-Naphthyl derivatives, such as 1-(1-naphthyl)-2,5-di-2-thienyl-1H-pyrrole, are utilized in the synthesis of polymers with electrochromic and fluorescent properties. These polymers exhibit reversible redox processes and stable electrochromic behavior, changing colors based on their oxidation state. They also show fluorescence, despite their monomers being almost non-fluorescent (Cihaner & Algi, 2008).
Catalysis in Organic Synthesis
In organic chemistry, 1-naphthyl derivatives are used in catalytic processes. For example, 1-naphthols and naphthyl benzenesulfonamides undergo reactions with internal alkynes, facilitated by iridium-catalyzed systems. These reactions lead to the efficient production of various organic compounds (Nishinaka et al., 2001).
Inorganic-Organic Solid Structures
In the field of materials science, naphthyl sulfonates are studied for their role in forming layered structures in inorganic-organic solids. These structures are influenced by the size of the pendant aryl group, with 1-naphthyl groups leading to the incorporation of water in the layers, forming type 2 solids (Côté & Shimizu, 2004).
Environmental Monitoring
In environmental science, naphthalenesulfonates, closely related to 1-naphthyl 2,5-dichlorobenzenesulfonate, are monitored in industrial effluents. Techniques like ion-pair chromatography and electrospray-mass spectrometry are used to detect and quantify these compounds in wastewater, highlighting their importance as pollutants (Alonso, Castillo, & Barceló, 1999).
Chemical Synthesis and Crystallography
1-Naphthyl derivatives are also pivotal in synthesizing various chemical compounds and in studying their crystal structures. For instance, 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate's synthesis and crystal structure have been investigated, providing insights into molecular conformations and interactions (Jia-rong & Guang, 2005).
Photocatalytic Degradation
Naphthalenesulfonates are studied for their photocatalytic degradation on titanium dioxide. This research is significant for understanding the breakdown of water-soluble pollutants and their transformation into less harmful substances (Szabó-Bárdos et al., 2008)
特性
IUPAC Name |
naphthalen-1-yl 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3S/c17-12-8-9-14(18)16(10-12)22(19,20)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOIWNDOFDSLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)
![N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4954857.png)
